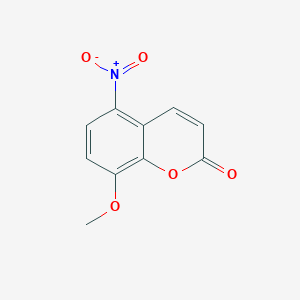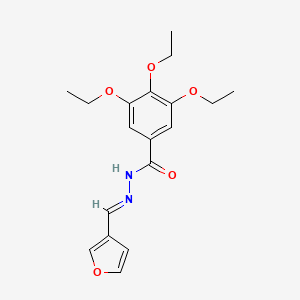![molecular formula C19H19NO2 B5215745 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI or 4-MeO-PIP, is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has gained attention among researchers due to its potential therapeutic properties, especially in the field of cancer research.
作用机制
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts on the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite regulation. Specifically, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts as a partial agonist of the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. Activation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde inhibits cell proliferation and induces apoptosis. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has also been shown to have analgesic properties, which may be useful in the treatment of pain.
实验室实验的优点和局限性
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have potent activity against cancer cells, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments. Its low yield during synthesis may make it difficult to obtain large quantities of the compound. Additionally, its partial agonist activity may make it difficult to study its effects in vivo.
未来方向
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the effects of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in vivo, particularly in animal models of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde as a potential therapeutic agent.
合成方法
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-methylphenol with propylene oxide to obtain 3-(4-methylphenoxy)propanol. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to obtain 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. The overall yield of this synthesis process is around 10%.
科学研究应用
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-9-17(10-8-15)22-12-4-11-20-13-16(14-21)18-5-2-3-6-19(18)20/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGHRJASJGDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)


![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)